molecular formula C11H11ClFNO3 B7576395 3-[(5-Chloro-2-fluorobenzoyl)-methylamino]propanoic acid

3-[(5-Chloro-2-fluorobenzoyl)-methylamino]propanoic acid

Cat. No. B7576395
M. Wt: 259.66 g/mol
InChI Key: IKWUETYMJWPGRJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[(5-Chloro-2-fluorobenzoyl)-methylamino]propanoic acid, commonly known as CFMP, is a synthetic compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. CFMP is a derivative of the non-steroidal anti-inflammatory drug, flurbiprofen, and has been shown to exhibit anti-inflammatory, analgesic, and anticancer properties. In

Mechanism of Action

CFMP exerts its pharmacological effects by inhibiting the activity of COX-2 enzymes, which are responsible for the production of prostaglandins. Prostaglandins are mediators of inflammation and pain, and their inhibition leads to a reduction in these symptoms. CFMP also inhibits the growth and proliferation of cancer cells by inducing apoptosis and inhibiting angiogenesis.
Biochemical and Physiological Effects:
CFMP has been shown to exhibit anti-inflammatory, analgesic, and anticancer properties. It has been shown to reduce pain and inflammation in animal models of arthritis and other inflammatory conditions. CFMP has also been shown to inhibit the growth and proliferation of cancer cells in vitro and in vivo.

Advantages and Limitations for Lab Experiments

CFMP has several advantages for lab experiments, including its high potency and selectivity for COX-2 inhibition. It also exhibits low toxicity and high solubility in aqueous solutions, making it suitable for in vitro and in vivo studies. However, CFMP has some limitations, including its high cost and limited availability. It also requires specialized equipment and expertise for its synthesis and characterization.

Future Directions

CFMP has several potential future directions for scientific research. It could be further studied for its potential therapeutic applications in the treatment of inflammatory conditions such as arthritis and cancer. CFMP could also be modified to improve its pharmacokinetic and pharmacodynamic properties, such as its bioavailability and duration of action. Additionally, CFMP could be used as a lead compound for the development of novel COX-2 inhibitors with improved efficacy and selectivity.

Synthesis Methods

CFMP can be synthesized using a multistep process that involves the reaction of flurbiprofen with methylamine, followed by the introduction of a chloro and fluoro substituent using appropriate reagents. The final product is obtained after purification and characterization using various analytical techniques such as NMR, IR, and Mass Spectroscopy.

Scientific Research Applications

CFMP has been extensively studied for its potential therapeutic applications. It has been shown to exhibit anti-inflammatory and analgesic effects by inhibiting the activity of cyclooxygenase-2 (COX-2) enzymes, which are involved in the production of prostaglandins that mediate pain and inflammation. CFMP has also been shown to inhibit the growth and proliferation of cancer cells by inducing apoptosis and inhibiting angiogenesis.

properties

IUPAC Name

3-[(5-chloro-2-fluorobenzoyl)-methylamino]propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11ClFNO3/c1-14(5-4-10(15)16)11(17)8-6-7(12)2-3-9(8)13/h2-3,6H,4-5H2,1H3,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKWUETYMJWPGRJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CCC(=O)O)C(=O)C1=C(C=CC(=C1)Cl)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11ClFNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[(5-Chloro-2-fluorobenzoyl)-methylamino]propanoic acid

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